molecular formula C19H19ClN4O2 B2818128 N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-36-8

N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2818128
CAS No.: 866872-36-8
M. Wt: 370.84
InChI Key: RIKGTNARTNACTN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group and two distinct aryl moieties: a 5-chloro-2-methoxyphenyl group and a 3,5-dimethylphenyl group. The compound’s substituents likely influence its electronic properties, solubility, and binding interactions, making it a candidate for comparative analysis with structurally related molecules.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-11-7-12(2)9-15(8-11)24-13(3)18(22-23-24)19(25)21-16-10-14(20)5-6-17(16)26-4/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKGTNARTNACTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole core.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions. For instance, the 5-chloro-2-methoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or acid, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and substituted phenyl groups play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole and Triazole Carboxamide Families

The compound shares structural homology with pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p in ) and other triazole carboxamides (e.g., ). Key differentiating features include:

  • Core Heterocycle : The target compound utilizes a 1,2,3-triazole ring, whereas analogues like 3a–3p () feature a pyrazole core. Triazoles generally exhibit enhanced metabolic stability compared to pyrazoles due to reduced susceptibility to enzymatic degradation .
  • The 3,5-dimethylphenyl group enhances lipophilicity, which may improve membrane permeability compared to simpler phenyl substituents in analogues like 3a (unmodified phenyl) or 3c (p-tolyl) .
Physical and Spectroscopic Properties

A comparative analysis of physical properties is summarized below:

Compound Core Substituents (R₁, R₂) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, MS)
Target Compound 1,2,3-Triazole R₁: 5-Cl-2-OCH₃Ph; R₂: 3,5-diMePh N/A N/A N/A
3a () Pyrazole R₁: Ph; R₂: Ph 68 133–135 δ 8.12 (s, 1H); [M+H]⁺ 403.1
3b () Pyrazole R₁: 4-ClPh; R₂: Ph 68 171–172 δ 8.12 (s, 1H); [M+H]⁺ 437.1
3c () Pyrazole R₁: Ph; R₂: p-tolyl 62 123–125 δ 2.42 (s, 3H, CH₃); [M+H]⁺ 417.1
Compound 1,2,3-Triazole R₁: 3-Cl-4-OCH₃Ph; R₂: 5-Cl-2-MePh N/A N/A MS: [M+H]⁺ 1351796-86-5 (RN)

Key Observations :

  • Chlorinated derivatives (e.g., 3b) exhibit higher melting points than non-chlorinated analogues, likely due to increased molecular symmetry and intermolecular halogen bonding .
  • Methyl groups (e.g., 3c , ) contribute to upfield shifts in ¹H-NMR (δ ~2.4–2.6 ppm) and enhance lipophilicity .
Crystallographic and Computational Analysis

While crystallographic data for the target compound is unavailable, related structures (e.g., 3a–3e ) were refined using SHELXL and visualized via WinGX/ORTEP . These tools highlight the planar geometry of the carboxamide moiety and the dihedral angles between aryl rings, which influence molecular packing and solubility .

Research Implications and Limitations

  • Bioactivity : and lack explicit pharmacological data for the target compound. However, pyrazole carboxamides (e.g., 3a–3p ) are reported to exhibit moderate antimicrobial activity, suggesting triazole analogues may share similar targets .
  • Synthetic Challenges : The target compound’s 3,5-dimethylphenyl group may introduce steric hindrance during synthesis, necessitating optimization of coupling conditions (e.g., elevated temperatures or alternative catalysts) .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles. This class has gained significant attention due to its diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The following sections will explore the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring which is known for its ability to interact with various biological targets. Its structure can be summarized as follows:

Component Description
Triazole Ring A five-membered ring containing three nitrogen atoms.
Chloro and Methoxy Substituents Enhance lipophilicity and biological activity.
Dimethylphenyl Group Contributes to the overall hydrophobic character.
Carboxamide Functional Group Increases solubility and potential for hydrogen bonding with biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and mitochondrial dysfunction.

  • Case Study 1: A study evaluated the antiproliferative effects of various triazole derivatives against lung cancer cell lines (A549). The compound this compound demonstrated an IC50 value in the range of 10–30 µM, indicating moderate to strong activity against these cells .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have been well-documented. They exhibit activity against a range of bacterial and fungal pathogens.

  • Case Study 2: In vitro studies showed that similar triazole derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of cell wall synthesis .

Enzyme Inhibition

The compound also shows potential as an inhibitor of certain enzymes involved in cancer progression.

  • Enzyme Activity: The 1,2,3-triazole ring is known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases. This inhibition may provide dual therapeutic benefits for conditions such as Alzheimer's disease .

Research Findings

Recent studies have highlighted various aspects of the biological activity of triazole derivatives:

Activity Type Findings Reference
AnticancerInduces apoptosis in A549 cells; IC50: 10–30 µM
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits AChE and BuChE activities

Q & A

Q. What are the key steps and methodologies for synthesizing N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Synthesis typically involves multi-step reactions, including:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions under reflux conditions .
  • Coupling reactions : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in polar aprotic solvents (e.g., DMF) to attach substituents .
  • Purification : Column chromatography or recrystallization from ethanol to isolate high-purity product . Critical parameters include reaction temperature (e.g., 60–80°C for CuAAC), solvent choice, and catalyst loading (e.g., 5 mol% CuI for triazole formation) .

Q. How is the structural identity of this compound confirmed experimentally?

Structural validation employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and integration ratios (e.g., methyl groups at δ ~2.3–2.6 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identification of functional groups like carboxamide (C=O stretch at ~1650–1680 cm1^{-1}) and triazole (C-N stretches) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic models be resolved during structural analysis?

  • Validation via SHELX refinement : Use SHELXL for high-resolution X-ray crystallography to resolve conformational ambiguities (e.g., anisotropic displacement parameters for methyl groups) .
  • Cross-validation : Compare NMR-derived torsion angles with crystallographic data. For example, dihedral angles between the triazole and methoxyphenyl groups should align within ±5° .
  • DFT calculations : Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G* basis set) to predict stable conformers and compare with experimental data .

Q. What computational strategies are effective in predicting the compound’s reactivity and interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict bioactivity .
  • MD simulations : Molecular dynamics (e.g., GROMACS) to study stability in lipid bilayers or protein-binding pockets over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Synthesize analogs with halogen (F, Br), electron-withdrawing (NO2_2), or bulky groups (isopropyl) on the phenyl rings to assess effects on potency .
  • Bioassay-guided optimization : Test derivatives against target enzymes (e.g., kinases) using IC50_{50} measurements. For example, replace 3,5-dimethylphenyl with 4-fluorophenyl to enhance hydrophobic interactions .
  • Metabolic stability assays : Incubate compounds with liver microsomes to identify metabolically labile sites (e.g., demethylation of methoxyphenyl) and modify accordingly .

Methodological Considerations

Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous-flow reactors to maintain reaction consistency at larger scales (e.g., 10–100 g batches) .
  • Ultrasound-assisted synthesis : Enhance reaction rates and yields (e.g., 20% increase in triazole formation) by cavitation effects .
  • DoE (Design of Experiments) : Use factorial designs (e.g., 3k^k factors) to optimize solvent ratios (DMF/H2 _2O), temperature, and catalyst loading .

Q. How are crystallographic data for this compound processed and validated?

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets.
  • SHELX workflow :

SHELXD : Phase determination via dual-space methods for non-centrosymmetric structures .

SHELXL : Refinement with TWIN/BASF commands for handling twinned crystals .

Validation : Check Rint_{int} (<5%) and GooF (0.9–1.1) metrics. Use PLATON to detect missed symmetry .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and cellular assays?

  • Solubility adjustments : Use DMSO stocks ≤0.1% to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .
  • Membrane permeability : Perform Caco-2 assays to evaluate passive diffusion. Low permeability (Papp_{app} <1 ×106^{-6} cm/s) may explain reduced cellular efficacy .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify non-specific binding .

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